molecular formula C9H8F3N3O B15149279 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B15149279
M. Wt: 231.17 g/mol
InChI Key: YNAZHNLCUYLUNB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features both imidazole and pyridine rings. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with trifluoromethylating agents in the presence of a base, followed by cyclization with an imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo-pyridines, which can be further utilized in various applications .

Scientific Research Applications

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The trifluoromethyl group enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and trifluoromethyl groups enhances its stability, reactivity, and potential for various applications .

Properties

Molecular Formula

C9H8F3N3O

Molecular Weight

231.17 g/mol

IUPAC Name

2,3-dimethyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C9H8F3N3O/c1-4-13-7-5(9(10,11)12)3-6(16)14-8(7)15(4)2/h3H,1-2H3,(H,14,16)

InChI Key

YNAZHNLCUYLUNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)NC(=O)C=C2C(F)(F)F

Origin of Product

United States

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